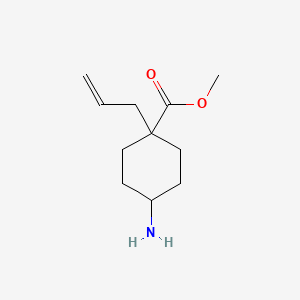
Methyl 4-amino-1-prop-2-enylcyclohexane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-amino-1-prop-2-enylcyclohexane-1-carboxylate is an organic compound with the molecular formula C11H19NO2. It is a derivative of cyclohexane, featuring an amino group, an allyl group, and a methyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-1-prop-2-enylcyclohexane-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which undergoes allylation to introduce the allyl group.
Amination: The allylated cyclohexanone is then subjected to amination to introduce the amino group at the 4-position.
Esterification: Finally, the compound undergoes esterification with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, often utilizing continuous flow reactors to ensure efficient and consistent production. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
化学反応の分析
Types of Reactions
Methyl 4-amino-1-prop-2-enylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated cyclohexane derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 4-amino-1-prop-2-enylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism by which Methyl 4-amino-1-prop-2-enylcyclohexane-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The allyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
Methyl 1-aminocyclohexanecarboxylate: Lacks the allyl group, making it less reactive in certain chemical reactions.
Methyl 1-aminocyclopropanecarboxylate: Contains a cyclopropane ring instead of a cyclohexane ring, leading to different reactivity and biological activity.
Uniqueness
Methyl 4-amino-1-prop-2-enylcyclohexane-1-carboxylate is unique due to the presence of both an allyl group and an amino group on the cyclohexane ring, providing a versatile platform for further chemical modifications and potential biological activity.
特性
CAS番号 |
146094-21-5 |
|---|---|
分子式 |
C11H19NO2 |
分子量 |
197.278 |
IUPAC名 |
methyl 4-amino-1-prop-2-enylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-3-6-11(10(13)14-2)7-4-9(12)5-8-11/h3,9H,1,4-8,12H2,2H3 |
InChIキー |
NBRVIOKTXHCEFG-UHFFFAOYSA-N |
SMILES |
COC(=O)C1(CCC(CC1)N)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















